molecular formula C9H9BrO2 B3138425 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 454679-89-1

3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B3138425
CAS No.: 454679-89-1
M. Wt: 229.07 g/mol
InChI Key: IRKFPBGYQHADRB-UHFFFAOYSA-N
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Description

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a brominated benzopyran derivative characterized by a fused bicyclic structure containing a hydroxyl group at position 4 and a bromine atom at position 2. This compound serves as a versatile scaffold in organic synthesis and pharmaceutical research due to its stereochemical diversity and functional group reactivity. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol . The (4S)-stereoisomer (CAS: 197908-42-2) is commercially available for laboratory use, while the (4r)-diastereomer (CAS: 1270291-39-8) has been discontinued . The compound’s structure has been confirmed via single-crystal X-ray diffraction in related benzopyran derivatives, underscoring the importance of stereochemistry in its applications .

Properties

IUPAC Name

3-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFPBGYQHADRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-ol. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the third position of the benzopyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for bromination reactions can also improve efficiency and scalability.

Types of Reactions:

    Oxidation: 3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of 3-bromo-3,4-dihydro-2H-1-benzopyran.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-bromo-4-oxo-3,4-dihydro-2H-1-benzopyran.

    Reduction: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol and analogous benzopyran derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol Br (C3), OH (C4) C₉H₉BrO₂ Bromine enhances electrophilic reactivity; hydroxyl enables hydrogen bonding
(2R,4S)-5-Methoxy-2-methyl-...-4-ol OCH₃ (C5), CH₃ (C2) C₁₁H₁₄O₃ Methoxy group increases lipophilicity; methyl stabilizes ring conformation
6-Methoxy-2,2-dimethyl-...-4-ol OCH₃ (C6), (CH₃)₂ (C2) C₁₂H₁₆O₃ Dimethyl groups enhance steric hindrance; methoxy directs electrophilic substitution
3-Cyanochromone (4-oxo-...-3-carbonitrile) CN (C3), ketone (C4) C₁₀H₅NO₃ Nitrile group enables cycloaddition reactions; ketone participates in redox
3-Bromo-4-methylbenzophenone Br (C3), CH₃ (C4), ketone (C=O) C₁₄H₁₁BrO Aromatic bromination product; ketone offers conjugation stability
Bromination Reactions
  • 3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Synthesized via bromination of precursor benzopyrans under controlled conditions. Similar brominated compounds, such as 3-bromo-4-methylbenzophenone, are prepared using dry bromine in sunlight, yielding products with melting points up to 173°C depending on nitro/methyl substituents .
  • Contrast with 3-Cyanochromone: While 3-bromo derivatives rely on electrophilic substitution, 3-cyanochromone is synthesized via nitrile introduction at C3, enabling diverse cycloaddition reactions (e.g., [3+2] or [4+2]) .
Stereochemical Control
  • The (4S)-configuration of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is critical for its biological activity, as seen in related compounds like (2R,4S)-5-methoxy-2-methyl derivatives, where stereochemistry was confirmed via X-ray crystallography .

Spectroscopic and Physical Properties

Table: Comparative Spectroscopic Data
Compound Melting Point (°C) IR (ν, cm⁻¹) ¹H NMR (δ, ppm) Key MS Fragments (m/z) Reference
3-Bromo-3,4-dihydro-...-4-ol (4S) Not reported Not available Not available Not available
3-Bromo-4-methylbenzophenone 107–173 Not reported Aromatic protons: 7.2–8.1 270 (M⁺), 165 (base peak)
3-(2-Benzoylallyl)-4-hydroxy-... (14f) 94 1704 (C=O), 1678 Multiplets for benzoyl/propyl 270 (M⁺), 105, 77
6-Methoxy-2,2-dimethyl-...-4-ol Not reported Not available δ 1.35 (s, 6H, CH₃), 3.78 (OCH₃) Not available
  • Key Observations: Brominated benzophenones (e.g., 3-bromo-4-methylbenzophenone) show strong MS base peaks at m/z 165, indicative of bromine loss . Methoxy-substituted benzopyrans (e.g., 6-methoxy derivatives) exhibit distinct ¹H NMR signals for methyl and methoxy groups .

Biological Activity

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a compound belonging to the benzopyran class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is C9H9BrO2C_9H_9BrO_2. The compound features a bromine atom at the third position and a hydroxyl group at the fourth position of the dihydrobenzopyran ring. This unique substitution pattern contributes to its reactivity and biological activity.

Biological Activities

Research has highlighted several key biological activities associated with 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol:

1. Antimicrobial Activity

  • The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit bacterial growth through mechanisms that involve disrupting cell wall synthesis and inhibiting protein synthesis.

2. Anti-inflammatory Properties

  • 3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

3. Anticancer Potential

  • In vitro studies have shown that this compound can inhibit tumor cell invasion and proliferation. For instance, in experiments with human cancer cell lines, treatment with 3-bromo derivatives resulted in reduced tumor growth in animal models . The specific pathways affected include matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

The biological activity of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its affinity for enzymes and receptors.
  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions, potentially increasing the compound's binding efficacy to target proteins.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydro-2H-1-benzopyran-4-olLacks bromine atomLower reactivity
7-Bromo-3,4-dihydro-2H-1-benzopyran-3-oneBromine at seventh positionDifferent reactivity
2-Phenyl-3,4-dihydro-2H-benzopyranPhenyl group at second positionAltered properties

The presence of both a bromine atom and a hydroxyl group in 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol enhances its reactivity and potential biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have provided empirical evidence supporting the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that 3-bromo derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro .
  • Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, treatment with 3-bromo compounds resulted in reduced swelling and pain scores compared to untreated controls .
  • Anticancer Investigation : A study reported that administration of 3-bromo derivatives in nude mice led to a significant reduction in tumor size when compared to control groups treated with saline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

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